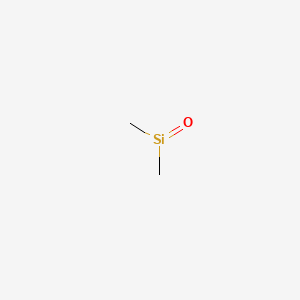![molecular formula C45H30O6 B3030478 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene CAS No. 911818-75-2](/img/structure/B3030478.png)
1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene
Overview
Description
1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene is a star-shaped, two-dimensional molecule that forms a self-assembled monolayer on various substrates.
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene, also known as 5’‘-(4’-carboxy-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid, is DNA . It has been found to have significant binding to DNA .
Mode of Action
This compound interacts with its target, DNA, through groove binding . This interaction results in the unwinding of the DNA helix .
Biochemical Pathways
The compound is used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal–organic frameworks (MOFs) . These MOFs have well-defined crystalline structures, high surface area, and regular and tunable cavities . The compound exhibits effective catalytic activity towards bromate reduction .
Pharmacokinetics
It is known to be soluble in tetrahydrofuran , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the creation of a 2-fold interpenetrated porous polyoxometalate-based metal–organic framework (POMOF) . This POMOF exhibits effective catalytic activity towards bromate reduction .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is incompatible with strong oxidizing agents, metals, amines, strong acids, acid chlorides, alcohols, peroxides, permanganates, strong reducing agents, soluble carbonates, phosphates, phosphorus halides, and hydroxides .
Biochemical Analysis
Biochemical Properties
It has been used as a tritopic bridging ligand in the construction of porous polymeric covalent organic frames (COFs) This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of these structures
Molecular Mechanism
It is known to facilitate the construction of MOFs, suggesting that it may interact with biomolecules through binding interactions These interactions could potentially lead to changes in enzyme activity or gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene can be synthesized through a multi-step reaction involving the condensation of 1,3,5-tris(4-formylphenyl)benzene with 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid. The reaction typically occurs under controlled conditions, such as elevated temperatures and specific solvents .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding acids.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene is widely used in scientific research, including:
Comparison with Similar Compounds
- 1,3,5-Tris(4-carboxyphenyl)benzene
- 4,4’,4’'-Benzene-1,3,5-triyl-tris(benzoic acid)
- 1,3,5-Triscarboxyphenylethynylbenzene
- 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
Uniqueness: 1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene is unique due to its star-shaped structure and ability to form self-assembled monolayers. This property enhances its functionality in creating metal-organic frameworks with high surface areas and tunable cavities, making it highly effective in gas storage and separation technologies .
Properties
IUPAC Name |
4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30O6/c46-43(47)37-19-13-31(14-20-37)28-1-7-34(8-2-28)40-25-41(35-9-3-29(4-10-35)32-15-21-38(22-16-32)44(48)49)27-42(26-40)36-11-5-30(6-12-36)33-17-23-39(24-18-33)45(50)51/h1-27H,(H,46,47)(H,48,49)(H,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQRGMPXYDIZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732410 | |
| Record name | 4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911818-75-2 | |
| Record name | 4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 911818-75-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3-Chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide](/img/structure/B3030408.png)






